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Compound of Interest |

Compound Name: Phosphine, dibutyl-

CAS No.: 1732-72-5

Cat. No.: B155790

\ J

CAS: 1732-72-5 | Formula:

| Molecular Weight: 146.21 g/mol
Executive Summary
Dibutylphosphine (

) is a secondary alkylphosphine characterized by its high nucleophilicity and significant steric
flexibility compared to its tert-butyl analogues. It serves as a critical intermediate in the
synthesis of asymmetric tertiary phosphine ligands for homogeneous catalysis (e.g., Palladium-
catalyzed cross-coupling) and as a precursor for organometallic vapor deposition.

Critical Handling Note: Unlike its oxide derivatives,

is pyrophoric and acutely air-sensitive. It requires rigorous exclusion of oxygen and moisture,
necessitating the use of Schlenk lines or glovebox containment for all manipulations.

Physical & Chemical Characteristics[1][2][3][4][5][6]
[7]1[8][9][10][11]

The physical profile of dibutylphosphine is defined by its volatility and lipophilicity. The boiling
point is significantly lower than its corresponding oxide or acid derivatives due to the absence
of strong intermolecular hydrogen bonding in the P(lll) state.

Table 1: Physicochemical Data Profile[12]
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Property Value | Description Context

Physical State Colorless Liquid Mobile, oily texture.[1]

significantly lower than

Boiling Point 180-186 °C (at 760 mmHg)
(>300°C).
) Less dense than water; phase
Density ~0.80 g/mL (25 °C)
separates on top.
o Detectable at ppb levels;
Odor Pungent, Garlic-like
"Stench" hazard.
- ) ) Miscible with THF, Toluene,
Solubility Soluble in organic solvents
Hexane, DCM.
Weak base; protonation yields
pKa (Conjugate Acid) ~4.5 — 5.5 (Estimated)
] Upfield shift characteristic of
NMR Shift -30 to -50 ppm (Typical)

secondary alkylphosphines.

Chemical Reactivity & Mechanisms[13]
Nucleophilicity and Basicity

The phosphorus atom in

possesses a stereochemically active lone pair, making it a potent nucleophile. The
-butyl chains provide electron induction (

effect) without the extreme steric hindrance seen in

. This allows

to attack electrophiles (alkyl halides, epoxides) rapidly to form quaternary phosphonium salts.

Oxidation Pathway (Air Sensitivity)

Upon exposure to air, dibutylphosphine undergoes rapid, exothermic oxidation. This is not a
simple one-step process but involves radical intermediates, often leading to the phosphine
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oxide (
) or phosphinic acid (
) depending on moisture levels.

Mechanism:
e |nitiation:

attacks the P lone pair.

o Propagation: Formation of peroxy-species and insertion of O into the P-H bond.

e Result: Loss of nucleophilicity and ligand utility.

Metal Coordination

As a ligand,

is a "soft" donor. It binds to soft metals (Pd, Pt, Rh) via

-donation. It can also serve as a bridging ligand if deprotonated to the phosphido anion (

) using strong bases like

Synthesis Protocol: Reduction of
Chlorodibutylphosphine

The most reliable laboratory method for generating high-purity dibutylphosphine is the
reduction of chlorodibutylphosphine (

) using Lithium Aluminum Hydride (

). This method avoids the side products common in direct alkylation of phosphine gas (
)-

Experimental Workflow Diagram (DOT)
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Start: n-Bu2PCl
(Chlorodibutylphosphine) w» d
Reaction: Reduction
0°C -> Reflux (2h) Complete Conversion Quench: Degassed H20 Dry (MgS04) Fractional Distillation Product: n-Bu2PH

Workup: Phase Sep
ct Organi
" InertAtmosphere (N2/Ar) (Slow Addition) Distilation (Dibutylphosphine)

Reagent: LiAIH4
Solvent: Dry Ether/THF

Click to download full resolution via product page

Caption: Step-by-step reduction workflow for the synthesis of dibutylphosphine from
chlorodibutylphosphine.

Detailed Protocol

Safety: Perform all steps in a fume hood using a Schilenk line or glovebox.

reacts violently with water.

e Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, addition
funnel, and magnetic stir bar. Flush continuously with dry Nitrogen or Argon.

e Solvent Prep: Charge the flask with anhydrous Diethyl Ether or THF (solvent must be
sodium/benzophenone distilled or from a solvent purification system).

» Hydride Addition: Carefully add

(0.6 equiv relative to P-ClI) to the solvent at 0°C.

o Addition: Add chlorodibutylphosphine (

) dropwise via the addition funnel over 30 minutes. The reaction is exothermic; maintain
temperature <10°C.

e Reflux: Once addition is complete, warm to room temperature and then reflux gently for 2
hours to ensure complete reduction of the P-CI bond.

e Quenching: Cool to 0°C. Carefully quench excess hydride with degassed water or wet ether.
Caution: Vigorous

evolution.
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« |solation: Decant the organic layer (under inert gas). Dry over anhydrous

or

« Purification: Distill the liquid under reduced pressure (or atmospheric if strictly inert) to collect
pure

(bp 180-186°C). Store under Argon.

Applications in Drug Development & Catalysis
Ligand Precursor for Cross-Coupling

Dibutylphosphine is a precursor for "designer ligands." By reacting the P-H bond with
functionalized aryl halides or vinyl systems, researchers create tertiary phosphines (

) tailored for specific steric requirements.

e Relevance:

groups provide moderate steric bulk—less than

but more than methyl—offering a "Goldilocks" zone for certain Suzuki-Miyaura or Buchwald-
Hartwig couplings where substrate accessibility is key.

Atomic Layer Deposition (ALD)
While less common than
analogues,

is investigated as a phosphorus source for doping semiconductor films. Its liquid state and
clean decomposition pathways (beta-hydride elimination) make it a viable candidate for high-
purity phosphorus doping.

Safety & Handling Standards

Trustworthiness Check: If you smell garlic/rotten fish, containment is breached.
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o Pyrophoricity: Assume the liquid is pyrophoric. Keep a bucket of sand or Class D fire
extinguisher nearby. Do not use water on phosphine fires.

» Deactivation: To clean glassware, soak in a dilute bleach (sodium hypochlorite) solution. This
oxidizes the phosphine to the safer phosphine oxide/acid species before washing.

» Storage: Store in a Schlenk flask with a high-vacuum grease seal or a Teflon tap, under
positive pressure of Argon. Ideally, store in a glovebox freezer to minimize slow oxidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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